REACTION_CXSMILES
|
OC(C)(C)[C:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])C)([CH3:5])[CH3:4].CC([O-])(C)C.[K+]>C1COCC1>[CH3:5][C:3]1([CH3:4])[C:9]([CH3:11])([CH3:12])[O:8][C:7](=[O:13])[NH:6]1 |f:1.2|
|
Name
|
|
Quantity
|
10.02 g
|
Type
|
reactant
|
Smiles
|
OC(C(C)(C)NC(OC(C)(C)C)=O)(C)C
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Name
|
|
Quantity
|
7.24 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
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CUSTOM
|
Details
|
The reaction was stirred for five hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
quenched with HCl (1 M, 66 mL) to pH=2
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under vacuum to about one third of the volume
|
Type
|
ADDITION
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Details
|
diluted with water (50 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was then extracted with DCM (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(OC1(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |